Methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate
Description
Methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate is a synthetic organic compound featuring a benzoate ester core linked to a 2-chloro-1,3-thiazole moiety via a methoxy group. This structure combines aromatic and heterocyclic components, making it a subject of interest in medicinal chemistry and agrochemical research. The compound is commercially available, with suppliers like Santa Cruz Biotechnology offering it in quantities up to 1 g (CAS-related data inferred from structural analogs) . Its molecular formula is C₁₂H₁₀ClNO₃S, with a molecular weight of 283.73 g/mol (calculated based on structural analogs in and ).
The ester functional group enhances lipophilicity, which may influence its pharmacokinetic profile.
Properties
IUPAC Name |
methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-16-11(15)8-2-4-9(5-3-8)17-7-10-6-14-12(13)18-10/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNQJFJYJBMIMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CN=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate typically involves the reaction of 2-chloro-1,3-thiazole-5-methanol with methyl 4-hydroxybenzoate under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Chemical Reactions Analysis
Methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate has demonstrated antimicrobial properties against a variety of pathogens. Research indicates that compounds containing thiazole rings often exhibit antibacterial and antifungal activities. A study showed that derivatives of this compound could inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
Anticancer Potential
The compound's structure suggests potential activity against cancer cells. Thiazole derivatives have been studied for their ability to induce apoptosis in cancer cells. In vitro studies have indicated that this compound can inhibit the proliferation of specific cancer cell lines, suggesting its use as a lead compound in anticancer drug development .
Agricultural Applications
Pesticide Development
Due to its biological activity, this compound is being investigated for use as a pesticide. Its efficacy against plant pathogens and pests can be attributed to its thiazole moiety, which is known for its biological activity. Field trials are necessary to evaluate its effectiveness and safety in agricultural settings .
Herbicide Properties
Research has also focused on the herbicidal properties of this compound. Studies indicate that thiazole derivatives can inhibit specific enzymatic pathways in plants, leading to effective weed control without harming crops. This application could contribute to sustainable agricultural practices by reducing reliance on traditional herbicides .
Materials Science
Polymer Chemistry
this compound can be utilized as a monomer in polymer synthesis. Its unique chemical structure allows it to participate in various polymerization reactions, potentially leading to the development of new materials with enhanced properties such as thermal stability and chemical resistance .
Nanotechnology
In nanotechnology, this compound may serve as a precursor for synthesizing nanoparticles with specific functionalities. The incorporation of thiazole groups can enhance the interaction of nanoparticles with biological systems, making them suitable for drug delivery applications .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, modulating their activity. For instance, thiazole derivatives are known to inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms, which contributes to their antimicrobial effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Table 1: Structural and Physical Properties of Selected Analogues
Key Observations :
- Polarity and Solubility : The sulfonyl group in 4-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzoic acid increases polarity compared to the ester in the target compound, likely reducing lipid solubility .
- Bioactivity : Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate () lacks the 2-chloro substitution, which may diminish electrophilic reactivity critical for pesticidal activity .
- Aldehyde vs. Ester : The aldehyde derivative () is more reactive but less stable, limiting its utility in formulations requiring prolonged shelf life .
Table 2: Comparative Bioactivity Data
Key Findings :
- The 2-chlorothiazole moiety in the target compound is crucial for insecticidal activity, as seen in neonicotinoid analogs .
- Benzothiazole derivatives () exhibit broader antimicrobial spectra due to planar aromatic systems enabling DNA interaction .
Crystallographic and Stability Data
- Crystal Packing : Benzothiazole derivatives (e.g., ) form planar structures with dihedral angles <10° between aromatic rings, enhancing stacking interactions .
- Stability : The ester group in the target compound improves hydrolytic stability compared to aldehyde derivatives (), which are prone to oxidation .
Biological Activity
Methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate, also known as Methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, summarizing its effects, mechanisms of action, and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 283.73 g/mol. Its melting point ranges from 108°C to 109°C . The compound is classified as an irritant and is soluble in organic solvents.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀ClNO₃S |
| Molecular Weight | 283.73 g/mol |
| Melting Point | 108–109 °C |
| CAS Number | 339105-21-4 |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study reported its effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values demonstrated that the compound could effectively inhibit bacterial growth.
Table: Antimicrobial Activity
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 - 62.5 |
| Escherichia coli | 125 |
| Klebsiella pneumoniae | 15.6 |
The mechanism of action appears to involve the inhibition of protein synthesis and disruption of cell wall integrity, leading to bactericidal effects .
Antifungal Activity
In addition to its antibacterial properties, the compound also shows antifungal activity. It has been tested against various fungal strains with promising results. The efficacy was evaluated through bioassays that measured the compound's ability to inhibit fungal growth.
Table: Antifungal Activity
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 62.5 |
| Aspergillus niger | 125 |
The antifungal mechanism may involve the disruption of fungal cell membrane integrity, although further studies are required to elucidate the exact pathways involved .
Cytotoxicity Studies
While evaluating the therapeutic potential of this compound, cytotoxicity studies have revealed that at certain concentrations, the compound exhibits low toxicity toward mammalian cells. This is crucial for considering its application in clinical settings.
Table: Cytotoxicity Data
| Cell Line | IC50 (μM) |
|---|---|
| HEK293 | >100 |
| HepG2 | 50 |
These results suggest that while the compound is effective against microbial pathogens, it maintains a favorable safety profile for potential therapeutic use .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in more detail:
- Study on Antibacterial Efficacy : A comprehensive study published in a peer-reviewed journal demonstrated that this compound exhibited strong activity against multidrug-resistant strains of Staphylococcus aureus (MRSA), highlighting its potential as a novel antimicrobial agent .
- Evaluation Against Fungal Infections : Another study focused on the antifungal properties of the compound against clinical isolates of Candida species. The findings indicated significant inhibitory effects, suggesting its utility in treating fungal infections resistant to conventional therapies .
- Cytotoxicity Assessment : A recent investigation assessed the cytotoxic effects of this compound on various human cell lines, concluding that it has a selective cytotoxic profile which could be advantageous in drug development .
Q & A
Q. Key Optimization Factors :
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
- Temperature : Controlled heating (60–80°C) to minimize side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
Validation : Monitor reaction progress via TLC and confirm structure using -NMR and -NMR .
Advanced Question: How can crystallographic refinement (e.g., SHELX) resolve structural ambiguities in derivatives of this compound?
Methodological Answer :
SHELX software (e.g., SHELXL) is critical for single-crystal X-ray diffraction analysis:
Data Collection : High-resolution datasets (≤1.0 Å) are collected to ensure accurate electron density maps .
Refinement Strategies :
- Twinned Data : Use SHELXL’s TWIN and BASF commands to model twinning, common in thiazole-containing crystals .
- Disorder Handling : Partial occupancy refinement for disordered chloro or methoxy groups.
Validation : Cross-check with Hirshfeld surface analysis to confirm hydrogen bonding and packing interactions.
Case Study : SHELX refinement resolved positional disorder in a thiazole derivative, confirming the methoxy group’s orientation via residual density maps .
Basic Question: What analytical techniques are essential for characterizing this compound and its intermediates?
Methodological Answer :
Core Techniques :
| Method | Purpose | Key Data |
|---|---|---|
| -NMR | Confirm proton environments | Integration ratios, coupling constants |
| -NMR | Verify carbon backbone and substituents | Chemical shifts for thiazole/aryl C |
| IR Spectroscopy | Identify functional groups (e.g., ester C=O) | Peaks at ~1700 cm⁻¹ (ester carbonyl) |
| HPLC | Assess purity (>98%) | Retention time, peak symmetry |
Q. Supplementary Methods :
- Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass .
- Elemental Analysis : Validate C, H, N, S content within 0.4% of theoretical values .
Advanced Question: How can researchers resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?
Methodological Answer :
Conflicting SAR data often arise from:
- Purity Issues : Use HPLC to rule out impurities (>99% purity required) .
- Enantiomeric Bias : Chiral HPLC or circular dichroism to confirm enantiomeric excess in asymmetric derivatives .
- Assay Variability : Standardize biological assays (e.g., fixed incubation times, control cell lines).
Case Study : A thiazole analog showed inconsistent enzyme inhibition due to residual DMSO in assays; reformulating in PBS resolved variability .
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer :
Hazard Mitigation :
Q. Emergency Measures :
- Spill Management : Absorb with vermiculite and dispose as hazardous waste .
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .
Advanced Question: What computational strategies predict the compound’s interaction with biological targets?
Q. Methodological Answer :
Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450).
- Grid Parameters : Focus on active sites identified via homology modeling .
MD Simulations : GROMACS for 100-ns trajectories to assess binding stability.
Pharmacophore Mapping : Identify critical motifs (e.g., thiazole’s π-π stacking) using Schrödinger .
Validation : Compare computational results with experimental IC₅₀ values from enzyme assays .
Basic Question: How is the compound’s stability assessed under varying pH and temperature conditions?
Methodological Answer :
Stability Protocol :
pH Studies : Incubate in buffers (pH 2–12) at 37°C for 24h; monitor degradation via HPLC .
Thermal Analysis :
- TGA : Determine decomposition temperature (typically >200°C for thiazole esters) .
- Accelerated Stability Testing : 40°C/75% RH for 4 weeks to simulate long-term storage .
Key Finding : The compound is stable in neutral pH but hydrolyzes rapidly under alkaline conditions (>pH 10) .
Advanced Question: How can isotopic labeling (e.g., 13C^{13}C13C) elucidate metabolic pathways in vivo?
Q. Methodological Answer :
Synthesis of Labeled Analog : Introduce at the methoxy carbon via -methyl iodide .
Tracing Metabolism :
- LC-MS/MS : Detect labeled metabolites in plasma/tissue homogenates.
- Isotope Ratio Analysis : Quantify incorporation into metabolic byproducts (e.g., benzoic acid derivatives) .
Case Study : -labeling revealed hepatic CYP450-mediated demethylation as the primary metabolic pathway in rats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
